molecular formula C12H10N2O2S B13151058 8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one

8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one

Katalognummer: B13151058
Molekulargewicht: 246.29 g/mol
InChI-Schlüssel: KESPUSYLYJRMDM-ALCCZGGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one is a heterocyclic compound that features a unique structure combining an indole and thiazole ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one typically involves the condensation of an indole derivative with a thiazole precursor under specific reaction conditions. One common method includes the use of ethoxymethylene as a key reagent to introduce the ethoxymethylene group into the compound. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethylene group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Wissenschaftliche Forschungsanwendungen

8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

  • 2-Phenyl-4-(ethoxymethylene)-2-oxazolinone
  • 4-[(7-oxo-7H-thiazolo[5,4-e]indol-8-ylmethyl)-amino]-N-pyridin-2-yl-benzenesulfonamide
  • 2-(5-substituted-3-phenyl-1H-indol-2-yl)-5-substituted-7H-[1,3,4]oxadiazolo/thiadiazolo[3,2-a][1,3,5]triazine-7-thiones

Comparison: 8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one stands out due to its unique combination of indole and thiazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .

Eigenschaften

Molekularformel

C12H10N2O2S

Molekulargewicht

246.29 g/mol

IUPAC-Name

(8Z)-8-(ethoxymethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one

InChI

InChI=1S/C12H10N2O2S/c1-2-16-5-7-10-8(14-12(7)15)3-4-9-11(10)17-6-13-9/h3-6H,2H2,1H3,(H,14,15)/b7-5-

InChI-Schlüssel

KESPUSYLYJRMDM-ALCCZGGFSA-N

Isomerische SMILES

CCO/C=C\1/C2=C(C=CC3=C2SC=N3)NC1=O

Kanonische SMILES

CCOC=C1C2=C(C=CC3=C2SC=N3)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.